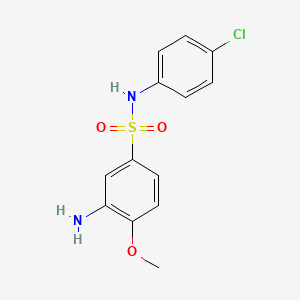
3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as FMPD or 4-Methoxy-3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Therapeutics and Sensitization
Fluorinated compounds, such as 5-Fluorouracil (FUra), have shown promise in clinical applications, particularly as radiosensitizers to enhance the efficacy of radiation therapy in treating cancers like squamous-transitional cancers, rectal, and breast cancers. The ability of fluorinated compounds to render human cells more sensitive to x-rays underscores their potential in oncology, with infused FUra radiation-sensitization therapy reaching maximum efficacy against certain malignancies. This highlights the role of fluorination in developing therapeutic agents with enhanced biological activity (Byfield, 1989).
Fluorine in Polymer and Material Science
Fluorine's unique physicochemical properties, such as extreme chemical inertness, thermal stability, and hydrolytic, oxidative, and biological stability, make fluoropolymers like polytetrafluoroethylene (PTFE) invaluable in various industrial applications. These materials are used in electrical insulation, tribological applications, medical devices, chemically resistant coatings, and even in pyrotechnics due to their exceptional properties. The comprehensive synthesis, characterization, and application of PTFE highlight the significance of fluorinated polymers in material science (Puts, Crouse, & Améduri, 2019).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S/c1-14(17,13-4-3-7-21-13)9-16-22(18,19)10-5-6-12(20-2)11(15)8-10/h3-8,16-17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCVIALBQUSDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
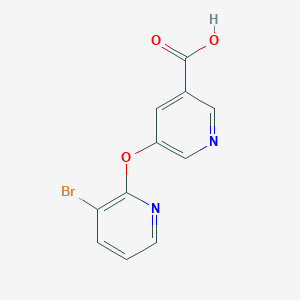
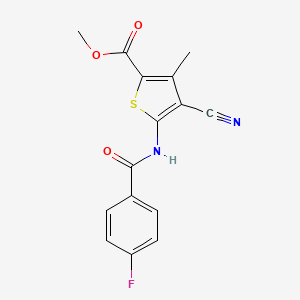

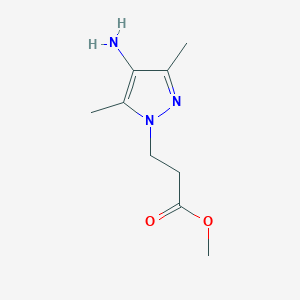
![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)
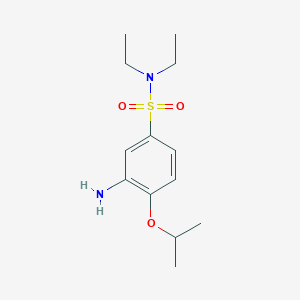
![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

